molecular formula C9H9N3O B1361163 (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine CAS No. 46182-58-5

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

Cat. No. B1361163
CAS RN: 46182-58-5
M. Wt: 175.19 g/mol
InChI Key: NSDZEDPPVWGLBQ-UHFFFAOYSA-N
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Description

“(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound with the molecular formula C9H9N3O . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has been used in various fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, the hydrazide derivative on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .


Molecular Structure Analysis

In the title complex, C8H7N3O, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives, including “(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine”, could involve further exploration of their synthesis methods, biological activity, and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought due to the constantly growing interest in heterocyclic systems of this nature .

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDZEDPPVWGLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344888
Record name 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

CAS RN

46182-58-5
Record name 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives?

A1: The research paper [] presents a novel, efficient, and catalyst-free method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This four-component reaction utilizes (N-isocyanimino)triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. The key advantage lies in its simplicity: it's a one-pot reaction conducted at room temperature, potentially offering advantages in terms of cost and efficiency compared to other synthesis methods.

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